N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline

Description

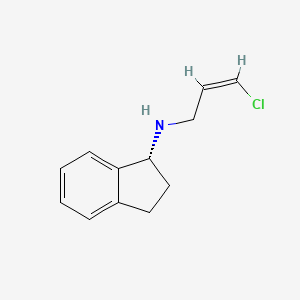

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline (CAS: 1175018-74-2) is a structural analog of the anti-Parkinson’s drug rasagiline. Its molecular formula is C₁₂H₁₄ClN (molecular weight: 207.7 g/mol), and its SMILES notation is Cl/C=C\CN[C@@H]1CCC2=CC=CC=C21, indicating a chiral indane backbone substituted with a 1-chloropropene group at the nitrogen atom . Unlike rasagiline, which contains a propargyl moiety critical for monoamine oxidase-B (MAO-B) inhibition, this compound lacks the propargyl group and instead features a chlorinated allyl substituent. It is supplied as a pure compound for research purposes, stored at +4°C, and transported at room temperature .

Properties

IUPAC Name |

(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12/h1-5,8,12,14H,6-7,9H2/b8-3-/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLXGVLJGYOTNZ-CPWLGJMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NCC=CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1NC/C=C\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as indene and 3-chloroprop-2-enylamine.

Reaction Conditions: The key step involves the reaction of indene with 3-chloroprop-2-enylamine under specific conditions to form the desired product. This reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively.

Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the double bond in the chloropropenyl group.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can replace the chlorine atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)

Major Products

Oxidation: Oxidized derivatives of the indene moiety

Reduction: Reduced derivatives with saturated chloropropyl groups

Substitution: Azide or cyanide substituted products

Scientific Research Applications

Medicinal Chemistry

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline serves as a structural framework for developing new drugs targeting neurodegenerative diseases. Its role as a monoamine oxidase B inhibitor suggests potential benefits in enhancing dopaminergic signaling in Parkinson's disease patients.

Synthesis of Derivatives

This compound is utilized in synthesizing Rasagiline mesylate and other chloro derivatives. The chloropropenyl group allows for further modifications, making it a valuable intermediate in pharmaceutical synthesis .

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound can inhibit specific enzymes involved in neurotransmitter metabolism. This property is crucial for developing treatments that mitigate the effects of neurodegeneration .

Asymmetric Synthesis

The unique chiral structure of this compound makes it an excellent candidate for asymmetric synthesis processes, where it can act as a chiral ligand or building block in creating more complex molecules .

Case Study 1: Efficacy in Parkinson's Disease

A multicenter randomized controlled trial demonstrated that Rasagiline significantly reduces motor fluctuations in patients with Parkinson's disease when compared to placebo. The study reported a decrease in total daily off time by an average of 1.85 hours with the higher dosage of Rasagiline, highlighting its therapeutic potential .

Case Study 2: Neuroprotective Effects

Research has shown that Rasagiline exhibits neuroprotective properties by preventing the breakdown of dopamine, which is crucial for maintaining neuronal health in Parkinson's disease patients. The ADAGIO study indicated that early treatment with Rasagiline could slow disease progression and improve quality of life metrics .

Mechanism of Action

The mechanism of action of N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline with rasagiline, selegiline, and other structurally related analogs:

Mechanistic Insights

- Rasagiline : The propargyl group covalently binds to FAD in MAO-B’s active site, causing irreversible inhibition. This moiety also stabilizes mitochondrial membranes, reducing oxidative stress and apoptosis . Clinical trials (e.g., PRESTO study) demonstrated a 29% reduction in daily “off” time for Parkinson’s patients at 1.0 mg/day .

- N-Despropargyl Analog: Removal of the propargyl group eliminates covalent binding to MAO-B, likely rendering it a weak or non-inhibitor.

- Selegiline : Shares rasagiline’s propargyl-based MAO-B inhibition but has lower selectivity, increasing risks of tyramine interactions .

Research Implications

- This compound serves as a tool to study the propargyl moiety’s role in MAO-B inhibition and neuroprotection. Its lack of activity underscores the propargyl group’s indispensability in rasagiline’s therapeutic effects .

- Hybrid molecules (e.g., riluzole-rasagiline hybrids) and derivatives with preserved propargyl groups are more promising for multi-target neuroprotection .

Biological Activity

N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline is a derivative of rasagiline, which is primarily known for its role as a monoamine oxidase B (MAO-B) inhibitor in the treatment of Parkinson's disease. This compound has garnered attention for its unique biological activities, particularly its neuroprotective properties and potential therapeutic implications. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Rasagiline, including its derivatives like this compound, primarily exerts its effects through the irreversible inhibition of MAO-B, an enzyme responsible for the breakdown of dopamine in the brain. This inhibition leads to increased levels of dopamine, which helps alleviate motor symptoms associated with Parkinson's disease. Additionally, rasagiline has been shown to possess neuroprotective properties that are independent of MAO-B inhibition.

Neuroprotective Properties

Research indicates that rasagiline and its metabolites can protect neurons from various forms of toxicity. For instance:

- Glutamate-Induced Toxicity : Rasagiline has demonstrated protective effects against glutamate-induced toxicity in neuronal cultures, which is significant given that excessive glutamate can lead to excitotoxicity and neuronal death .

- Apoptosis Prevention : In studies involving human dopaminergic SH-SY5Y cells, rasagiline enhanced the expression of anti-apoptotic proteins such as Bcl-2, thereby adjusting the apoptotic threshold and protecting neurons from cell death induced by neurotoxins .

Pharmacokinetics

The pharmacokinetic profile of rasagiline shows rapid absorption and metabolism primarily via cytochrome P450 enzymes. Its major metabolite, 1-(R)-aminoindan, also exhibits neuroprotective effects and contributes to the overall efficacy of rasagiline in treating Parkinson's disease .

Efficacy in Clinical Studies

Clinical trials have established the efficacy of rasagiline in improving motor function and reducing "off" time in patients with Parkinson's disease. A notable study demonstrated that patients receiving rasagiline showed significant improvements on the Unified Parkinson’s Disease Rating Scale (UPDRS) compared to those on placebo .

Table 1: Pharmacokinetic Parameters of Rasagiline

| Parameter | Value |

|---|---|

| Half-life | 1.34 hours |

| Volume of distribution | 182 L |

| Clearance | 94.3 L/hour |

| % Unchanged drug excreted | <1% |

Table 2: Neuroprotective Effects of Rasagiline in Cell Models

| Study Type | Cell Model | Outcome |

|---|---|---|

| In vitro | SH-SY5Y cells | Increased Bcl-2 expression |

| In vitro | Rat hippocampal neurons | Protection against glutamate toxicity |

| In vivo | MPTP model in primates | Reduced dopaminergic neuron loss |

Case Study 1: Efficacy in Early Parkinson's Disease

In a randomized controlled trial involving early-stage Parkinson's patients, treatment with rasagiline resulted in a statistically significant reduction in UPDRS scores after one year compared to baseline measurements. Patients reported improved quality of life and reduced motor fluctuations.

Case Study 2: Neuroprotection Against Neurotoxicity

A study using rat models exposed to MPTP showed that pretreatment with rasagiline significantly mitigated dopaminergic neuron loss. The neuroprotective effect was attributed to both MAO-B inhibition and additional mechanisms involving mitochondrial stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.